molecular formula C14H13NO4S B5788516 Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate

Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate

Cat. No.: B5788516
M. Wt: 291.32 g/mol
InChI Key: QLWDSUPKFMVWAH-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate typically involves the reaction of 3-methoxybenzoyl chloride with methyl 3-aminothiophene-2-carboxylate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve microwave-assisted synthesis, which provides rapid and efficient access to the desired compounds. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can yield various thiophene derivatives in high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can inhibit enzymes or receptors involved in various biological processes, leading to their therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Properties

IUPAC Name

methyl 3-[(3-methoxybenzoyl)amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S/c1-18-10-5-3-4-9(8-10)13(16)15-11-6-7-20-12(11)14(17)19-2/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWDSUPKFMVWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl-3-amino-2-thiophenecarboxylate (8.00 g, 50.9 mmol) in acetonitrile (100 mL) was added potassium carbonate (1.1 eq., 56.0 mmol, 7.73 g) followed by m-anisoyl chloride (1.05 eq., 53.4 mmol, 7.51 mL) and the mixture heated under reflux for 1 hour. A white precipitate forms. The mixture was cooled in ice-water, diluted with water (100 mL) and the white solid collected by filtration and dried to yield compound 1 (12.78 g). Upon standing, an additional quantity of product precipitated from the water-acetonitrile solution; this was collected in the same fashion. (Total yield: 14.08 g, 95%).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.51 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

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